4-Bromo-2-(difluoromethoxy)benzaldehyde

CAS No.: 1848208-18-3

Cat. No.: VC2750376

Molecular Formula: C8H5BrF2O2

Molecular Weight: 251.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1848208-18-3 |

|---|---|

| Molecular Formula | C8H5BrF2O2 |

| Molecular Weight | 251.02 g/mol |

| IUPAC Name | 4-bromo-2-(difluoromethoxy)benzaldehyde |

| Standard InChI | InChI=1S/C8H5BrF2O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H |

| Standard InChI Key | ALNGBCQWYZWDCB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)OC(F)F)C=O |

| Canonical SMILES | C1=CC(=C(C=C1Br)OC(F)F)C=O |

Introduction

Chemical Identity and Structural Characteristics

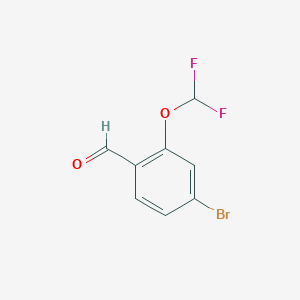

4-Bromo-2-(difluoromethoxy)benzaldehyde is a complex aromatic compound with distinct functional groups strategically positioned on its benzene ring. The compound's structural framework consists of a benzene ring with an aldehyde group, a bromine atom at the para position (4-position), and a difluoromethoxy group at the ortho position (2-position) relative to the aldehyde . This unique arrangement of functional groups contributes to the compound's chemical reactivity and potential applications in various chemical syntheses.

Basic Chemical Information

The compound is formally identified by the following chemical parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1848208-18-3 |

| Molecular Formula | C₈H₅BrF₂O₂ |

| Molecular Weight | 251.02 g/mol |

| IUPAC Name | 4-bromo-2-(difluoromethoxy)benzaldehyde |

| Standard InChI | InChI=1S/C8H5BrF2O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H |

| Standard InChIKey | ALNGBCQWYZWDCB-UHFFFAOYSA-N |

| SMILES Notation | C1=CC(=C(C=C1Br)OC(F)F)C=O |

The structural characteristics of 4-bromo-2-(difluoromethoxy)benzaldehyde directly influence its chemical behavior and reactivity . The presence of the electron-withdrawing bromine atom and difluoromethoxy group creates an electronic distribution that affects the compound's reactivity, particularly at the aldehyde position.

Physical Properties and Spectroscopic Data

While comprehensive physical property data for 4-bromo-2-(difluoromethoxy)benzaldehyde is limited in the available literature, certain properties can be inferred from its structure and molecular weight. The compound likely exists as a crystalline solid at room temperature, given its molecular weight and structural features.

Predicted Collision Cross Section Data

Mass spectrometry analysis provides valuable information about the compound's behavior in analytical systems. Predicted collision cross section (CCS) data for various adducts of 4-bromo-2-(difluoromethoxy)benzaldehyde are presented below :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 250.95138 | 147.8 |

| [M+Na]⁺ | 272.93332 | 150.1 |

| [M+NH₄]⁺ | 267.97792 | 151.1 |

| [M+K]⁺ | 288.90726 | 150.0 |

| [M-H]⁻ | 248.93682 | 145.4 |

| [M+Na-2H]⁻ | 270.91877 | 149.7 |

| [M]⁺ | 249.94355 | 146.1 |

| [M]⁻ | 249.94465 | 146.1 |

These predicted CCS values provide essential information for analytical chemists working with this compound, particularly for mass spectrometry-based identification and characterization methods . The data suggests that the compound has a relatively compact three-dimensional structure, which is consistent with its molecular formula and constituent functional groups.

Applications in Chemical Synthesis and Research

4-Bromo-2-(difluoromethoxy)benzaldehyde serves as a valuable intermediate in various chemical syntheses, particularly in pharmaceutical development and material science applications. The compound's unique structure, featuring both bromine and difluoromethoxy substituents, makes it a useful building block for constructing more complex molecules.

Pharmaceutical Applications

In pharmaceutical synthesis, 4-bromo-2-(difluoromethoxy)benzaldehyde can serve as a key intermediate for developing compounds with potential therapeutic properties. The bromine atom provides a reactive site for various coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, enabling the construction of more complex aromatic systems. The difluoromethoxy group is particularly valuable in medicinal chemistry as it can enhance drug-like properties, including:

-

Improved metabolic stability

-

Enhanced bioavailability

-

Modified lipophilicity

-

Altered binding interactions with target proteins

These properties make 4-bromo-2-(difluoromethoxy)benzaldehyde a potentially valuable building block in pharmaceutical research and development.

Material Science Applications

In material science, compounds containing halogen atoms and fluorinated groups often contribute to materials with specialized properties. Potential applications might include:

-

Development of functional polymers

-

Creation of materials with specific optical properties

-

Synthesis of compounds with unique electronic characteristics

-

Preparation of materials with altered surface properties

The presence of both bromine and fluorine atoms in 4-bromo-2-(difluoromethoxy)benzaldehyde could impart interesting properties to materials synthesized using this compound as a building block.

Chemical Reactivity

The chemical reactivity of 4-bromo-2-(difluoromethoxy)benzaldehyde is primarily determined by its functional groups: the aldehyde group, the bromine atom, and the difluoromethoxy substituent. Each of these functional groups provides distinct reactive sites for various chemical transformations.

Aldehyde Reactivity

The aldehyde functional group is highly reactive toward nucleophiles and can participate in numerous reactions, including:

-

Condensation reactions with amines to form imines

-

Reduction to primary alcohols using reducing agents

-

Oxidation to carboxylic acids

-

Aldol condensations with other carbonyl compounds

-

Wittig reactions to form alkenes

Bromine Reactivity

The bromine atom at the 4-position can participate in various coupling reactions, making it a valuable synthetic handle. Potential reactions include:

-

Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira)

-

Metal-halogen exchange reactions

-

Nucleophilic aromatic substitution under appropriate conditions

The reactivity of the bromine atom, coupled with the electronic effects of the difluoromethoxy group and the aldehyde, creates a unique electronic environment that can be exploited in selective synthetic transformations.

Analytical Characterization

Analytical characterization of 4-bromo-2-(difluoromethoxy)benzaldehyde can be performed using various instrumental techniques. While specific analytical data is limited in the available literature, standard approaches for similar organic compounds would likely include:

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for aromatic protons and the aldehyde proton

-

¹⁹F NMR would provide information about the difluoromethoxy group

-

¹³C NMR would confirm the carbon framework and functional groups

-

-

Mass Spectrometry:

-

Infrared Spectroscopy:

-

Would show characteristic absorption bands for the aldehyde C=O stretch and aromatic C=C stretches

-

C-F and C-Br stretching vibrations would provide additional structural confirmation

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume